3-Pyridinecarboxylic acid, 4-[2-(trifluoromethyl)phenyl]-
Description
3-Pyridinecarboxylic acid, 4-[2-(trifluoromethyl)phenyl]- (CAS: Not explicitly provided; referred to hereafter as Compound A) is a pyridine derivative featuring a trifluoromethylphenyl substituent at the 4-position of the pyridine ring and a carboxylic acid group at the 3-position. This structure confers unique physicochemical properties, such as increased lipophilicity due to the trifluoromethyl group, which may enhance membrane permeability in biological systems . Safety data indicate that Compound A poses risks of skin/eye irritation and respiratory discomfort .
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-4-2-1-3-9(11)8-5-6-17-7-10(8)12(18)19/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBNTAUUONDZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NC=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692673 | |
| Record name | 4-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-01-8 | |
| Record name | 3-Pyridinecarboxylic acid, 4-[2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261939-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 4-[2-(trifluoromethyl)phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and 2-(trifluoromethyl)benzene.
Nitration: The pyridine ring is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group.
Coupling Reaction: The amino group is coupled with 2-(trifluoromethyl)benzene under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 4-[2-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Agricultural Applications
Herbicide and Insecticide Synergy
One of the prominent applications of 3-Pyridinecarboxylic acid derivatives is in the formulation of herbicides and insecticides. Research indicates that these compounds can exhibit synergistic effects when combined with other active ingredients, enhancing their efficacy in controlling pests and weeds.
- Synergistic Compositions : A patent describes a composition that combines a pyridine carboxylic acid with various insecticides, such as chlorpyrifos and malathion. This combination demonstrates improved control over specific weeds like scented mayweed and kochia at lower application rates than when the compounds are used individually .
- Field Efficacy : The use of these compositions has been tested in cereal crops, showing effective control over undesirable vegetation while minimizing the environmental impact due to reduced chemical usage .
| Active Ingredient | Target Pest/Weed | Application Rate | Efficacy |
|---|---|---|---|
| Pyridine Carboxylic Acid + Chlorpyrifos | Scented Mayweed | Lower than individual rates | Enhanced |
| Pyridine Carboxylic Acid + Malathion | Kochia | Lower than individual rates | Enhanced |
Pharmaceutical Applications
Potential Therapeutic Uses
The compound's structural characteristics suggest potential applications in pharmaceuticals, particularly as a precursor for synthesizing various bioactive molecules.
- Metabolite Studies : Research has identified metabolites derived from pyridinecarboxylic acids in human urine after administration, indicating their metabolic pathways and potential therapeutic relevance . This opens avenues for developing drugs targeting specific biological pathways.
- Chemical Properties : The molecular structure of 3-Pyridinecarboxylic acid derivatives allows for modifications that can lead to new compounds with desired pharmacological activities. For instance, derivatives have been explored for their antifungal properties .
Case Studies
Case Study 1: Herbicidal Efficacy
In a controlled study, the combination of 3-Pyridinecarboxylic acid with bifenthrin was tested against common agricultural pests. The results showed a significant reduction in pest populations compared to control groups treated with single agents. This study highlights the importance of synergistic formulations in modern agriculture.
Case Study 2: Metabolic Pathway Analysis
A clinical trial investigated the metabolic fate of a related pyridine derivative in humans. The study documented the presence of specific metabolites in urine, providing insights into the compound's pharmacokinetics and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 4-[2-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Compound A and Key Analogs
Key Structural Differences:
- Substituent Position: Compound A’s trifluoromethylphenyl group at the 4-position contrasts with niflumic acid’s 2-position amino-linked trifluoromethylphenyl group. Positional differences significantly impact electronic distribution and steric effects, altering receptor binding or solubility .
- Fluorination Pattern : The difluorophenyl group in ’s compound introduces ortho/para fluorine atoms, which may enhance metabolic stability compared to Compound A’s single trifluoromethyl group .
Physicochemical Properties
Table 2: Physical and Solubility Data
*Predicted based on trifluoromethyl group’s lipophilicity.
Niflumic Acid ():
- Mechanism : Reversible inhibition of Ca²⁺-activated Cl⁻ channels (IC₅₀ = 17 µM).
- Applications : NSAID, experimental tool for ion channel studies.
Compound A:
- However, absence of the amino group may reduce potency or alter target specificity.
Table 3: Hazard Profiles
- Compound A vs. Niflumic Acid : Unlike niflumic acid, Compound A lacks NSAID-related systemic toxicity but requires stringent handling due to irritancy .
Biological Activity
3-Pyridinecarboxylic acid, 4-[2-(trifluoromethyl)phenyl]- (commonly referred to as 4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid) is an organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.
- Molecular Formula : C13H8F3NO2
- Molecular Weight : Approximately 267.2 g/mol
- CAS Number : 1261936-06-4
The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carboxylic acid group at the 3-position. This unique structure contributes to its reactivity and biological activity.
Target Interactions
4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid primarily functions as a synthetic intermediate in the development of various biologically active compounds. Notably, it is involved in synthesizing pyridine amides that inhibit hepatitis C virus (HCV) NS5B polymerase, crucial for viral replication.
Biochemical Pathways
The compound's biological effects are largely dependent on the derivatives it helps synthesize. For instance, pyridine amides derived from this compound have shown efficacy in disrupting HCV replication pathways, making them potential therapeutic agents against hepatitis C.
Antiviral Activity
Research indicates that derivatives of 4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid exhibit significant antiviral properties. A study highlighted that certain synthesized pyridine amides demonstrated potent inhibition of HCV NS5B polymerase, suggesting their potential use as antiviral drugs.
Anticancer Potential
The compound has also been explored for its anticancer properties. It serves as an intermediate in the synthesis of various anticancer agents, with preliminary studies indicating that some derivatives may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
Another area of interest is the modulation of nicotinic acetylcholine receptors (nAChRs). Compounds related to this pyridine derivative have been identified as positive allosteric modulators of α7 nAChRs, which could have implications for treating neurodegenerative diseases and cognitive disorders .
Table 1: Biological Activity Overview
| Activity Type | Observations | References |
|---|---|---|
| Antiviral | Inhibition of HCV NS5B polymerase | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuropharmacology | Modulation of α7 nAChRs |
Specific Research Findings
- Antiviral Efficacy : In vitro studies demonstrated that specific derivatives inhibited HCV replication effectively, with IC50 values in the low micromolar range.
- Anticancer Activity : Compounds derived from this acid showed significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption.
- Neuropharmacological Modulation : The ability to enhance receptor activity suggests potential therapeutic applications in cognitive enhancement and neuroprotection .
Q & A
Basic: What synthetic strategies are recommended for preparing 3-Pyridinecarboxylic acid, 4-[2-(trifluoromethyl)phenyl]-?
Methodological Answer:
The synthesis typically involves functionalizing pyridinecarboxylic acid derivatives with trifluoromethylphenyl groups. A common route starts with halogenated pyridine intermediates, followed by cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts and 2-(trifluoromethyl)phenylboronic acid. For example, describes synthesizing 4-(trifluoromethyl)pyridine-3-carboxylic acid via condensation and cyclization steps, which can be adapted for the target compound by modifying substituent positions. Key steps include:
- Step 1: Coupling 3-cyanopyridine derivatives with 2-(trifluoromethyl)phenyl groups under Pd-catalyzed conditions.
- Step 2: Hydrolysis of the nitrile group to carboxylic acid using acidic or basic conditions (e.g., HCl/EtOH or NaOH/H₂O).
- Purification: Recrystallization from ethanol/water mixtures or column chromatography .
Basic: How can solubility profiles of this compound be experimentally determined for formulation studies?
Methodological Answer:
Use the shake-flask method combined with HPLC quantification:
Sample Preparation: Prepare saturated solutions of the compound in solvents like ethanol, DMSO, or ethyl acetate (as in for structurally similar NSAIDs).
Equilibration: Agitate mixtures at controlled temperatures (e.g., 25°C, 37°C) for 24–48 hours.
Filtration: Remove undissolved material via 0.22 µm filters.
Quantification: Analyze supernatant concentrations via HPLC with UV detection (λ = 254 nm).
Data Validation: Compare results with computational predictions (e.g., Hansen solubility parameters). Note that trifluoromethyl groups may reduce aqueous solubility due to hydrophobicity .
Advanced: How can structural polymorphism of this compound impact pharmacological activity, and how is it characterized?
Methodological Answer:
Polymorphism can alter bioavailability and stability. To assess:
- Screening: Use solvent evaporation or slurry crystallization in varied solvents (e.g., acetone, methanol).
- Characterization:
- Stability Studies: Store polymorphs under accelerated conditions (40°C/75% RH) for 4 weeks and monitor phase transitions .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory)?
Methodological Answer:
Contradictions may arise from assay conditions or impurity profiles. Mitigation steps:
Reproducibility Checks: Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
Purity Validation: Confirm compound integrity via NMR (≥95% purity) and LC-MS (no degradation products).
Mechanistic Studies:
- Enzyme Assays: Test inhibition of COX-1/COX-2 for anti-inflammatory activity (cf. ’s ERG channel studies).
- Cellular Models: Use macrophage (RAW 264.7) or bacterial (E. coli) lines to compare dose-response curves.
Meta-Analysis: Cross-reference with structurally similar compounds (e.g., niflumic acid in ) to identify SAR trends .
Advanced: How can computational modeling predict receptor binding modes for this compound?
Methodological Answer:
Ligand Preparation: Optimize 3D geometry using Gaussian09 (B3LYP/6-31G* level).
Molecular Docking: Use AutoDock Vina or Schrödinger Glide to dock into target proteins (e.g., COX-2 or ion channels).
MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å).
Free Energy Calculations: Compute binding affinities via MM-PBSA.
Validation: Compare predictions with crystallographic data (e.g., ’s structural analysis of ERG channel ligands) .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR (¹H/¹³C): Confirm regiochemistry of the trifluoromethylphenyl group (e.g., aromatic proton splitting patterns).
- LC-MS: Verify molecular ion ([M+H]⁺) and detect impurities (e.g., methyl ester byproducts from synthesis).
- Elemental Analysis: Validate C/H/N/F ratios (deviation ≤ 0.4%).
- XRD: Resolve crystal structure for absolute configuration (critical for patent applications; see ) .
Advanced: How to design cocrystals to enhance physicochemical properties?
Methodological Answer:
Coformer Selection: Screen carboxylic acids (e.g., succinic acid) or amines using the Cambridge Structural Database.
Grinding Methods:
- Neat Grinding: Mix compound and coformer (1:1 molar ratio) with mortar/pestle.
- Solvent Drop Grinding: Add 50 µL ethanol to enhance reactivity.
Characterization:
- PXRD: Identify new diffraction peaks.
- DSC: Detect cocrystal-specific melting endotherms.
Solubility Testing: Compare cocrystals with API in biorelevant media (FaSSIF/FeSSIF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
